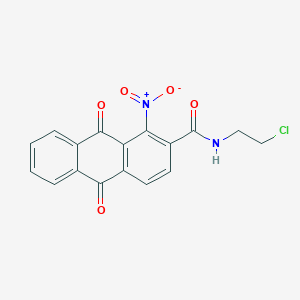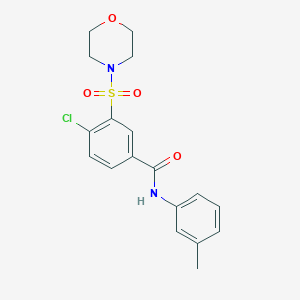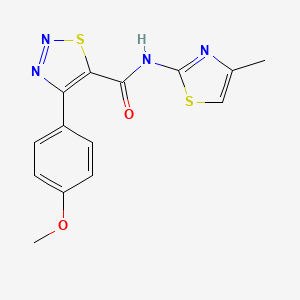
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CEN, is a chemical compound that has been extensively studied for its potential use in scientific research. CEN is a member of the anthracene family of compounds and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to cause DNA strand breaks and inhibit DNA repair mechanisms, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for use in combination therapy with other chemotherapeutic agents. However, one limitation of using N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of focus could be the development of more efficient synthesis methods for N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which could help to reduce its cost and increase its availability for research purposes. Another area of focus could be the development of more targeted delivery methods for N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which could help to reduce its potential toxicity and increase its effectiveness in treating cancer. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and its potential use in combination therapy with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 1-nitroanthraquinone in the presence of a base. The resulting product is then treated with a carboxylic acid to form the final compound.
Applications De Recherche Scientifique
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been used in a variety of scientific research applications, including cancer research, DNA damage studies, and as a potential anti-tumor agent. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to induce apoptosis in cancer cells and has been studied for its potential use in combination therapy with other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(2-chloroethyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-7-8-19-17(23)12-6-5-11-13(14(12)20(24)25)16(22)10-4-2-1-3-9(10)15(11)21/h1-6H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGBNQLPQDXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116300.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6116313.png)

![6-(4-chlorophenyl)-3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6116325.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6116356.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)

![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6116387.png)
